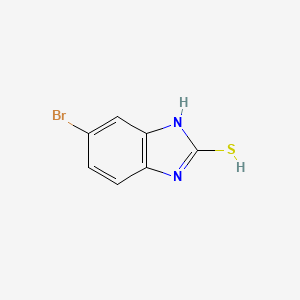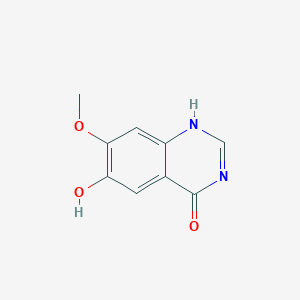
Furylalanin
Overview
Description
Furylalanin, also known as 3-furylalanine, is a rare amino acid that features a furan ring attached to the alanine backbone. This compound is notable for its presence in various natural products, particularly in cyclopeptides produced by certain bacterial endosymbionts. This compound is recognized for its pharmacophoric properties, contributing to the biological activity of these natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furylalanin can be synthesized through several methods. One common approach involves the incorporation of furylalanine derivatives into peptides using commercially available starting materials. The synthesis typically involves the use of non-ribosomal peptide synthetases (NRPS) which incorporate furylalanine into peptide chains .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological methods, including the use of genetically engineered microorganisms that express the necessary enzymes for this compound biosynthesis. These methods leverage the natural biosynthetic pathways of certain bacteria to produce this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: Furylalanin undergoes various chemical reactions, including:
Cycloaddition: this compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Cycloaddition: Catalysts such as Lewis acids are often used to facilitate cycloaddition reactions.
Major Products: The major products formed from these reactions include substituted furylalanine derivatives, cyclic peptides, and various oxidized products .
Scientific Research Applications
Furylalanin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furylalanin involves its incorporation into peptides, where it can interact with various molecular targets. The furan ring in this compound can participate in hydrogen bonding and hydrophobic interactions, contributing to the binding affinity and specificity of the peptides. Additionally, the reactive intermediates formed during oxidation can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Furylalanin is unique due to its furan ring, which distinguishes it from other amino acids. Similar compounds include:
Phenylalanine: Contains a benzene ring instead of a furan ring.
Tyrosine: Features a phenol group attached to the alanine backbone.
Tryptophan: Contains an indole ring, which is more complex than the furan ring.
This compound’s uniqueness lies in its ability to undergo specific reactions and form unique products that are not possible with other amino acids .
Properties
IUPAC Name |
(2S)-2-(furan-2-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5(7(9)10)8-6-3-2-4-11-6/h2-5,8H,1H3,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBQHCKPZBJPG-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzo[c][2,1]benzoxaphosphinine 6-oxide](/img/structure/B7805137.png)

![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B7805157.png)

![(R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate](/img/structure/B7805162.png)



